5,6,7,8-Tetrahydroisoquinolin-5-yl acetate
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Overview
Description
5,6,7,8-Tetrahydroisoquinolin-5-yl acetate is a chemical compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroisoquinolin-5-yl acetate typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a β-aminoketone.
Acetylation: The resulting tetrahydroisoquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinolin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., alkyl halides, amines) are employed.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Dihydroisoquinolines
Substitution: Various substituted tetrahydroisoquinolines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown biological activity, including potential anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).
Industry: It can be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
5,6,7,8-Tetrahydroisoquinolin-5-yl acetate is structurally similar to other tetrahydroisoquinolines, such as 1,2,3,4-tetrahydroisoquinoline and 2-acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine. its unique acetyl group and specific substitution pattern contribute to its distinct biological and chemical properties.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine
5,6,7,8-Tetrahydroquinolin-5-amine
6-(Benzyloxy)-4-chloroquinoline
4-Chloroquinoline-6-carbaldehyde
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Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-yl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-11-4-2-3-9-7-12-6-5-10(9)11/h5-7,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXPHWUULORGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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